(2-Phenyl-2-propanoyloxyethyl) propanoate

Automated liquid handling Physical state Chiral diol protection

(2-Phenyl-2-propanoyloxyethyl) propanoate, systematically named 1-phenyl-1,2-ethanediol dipropanoate, is a diester derivative of 1-phenyl-1,2-ethanediol. It is primarily employed as a protected chiral diol in asymmetric synthesis and as a substrate for lipase-catalyzed kinetic resolutions.

Molecular Formula C14H18O4
Molecular Weight 250.29 g/mol
CAS No. 13756-18-8
Cat. No. B083337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Phenyl-2-propanoyloxyethyl) propanoate
CAS13756-18-8
Molecular FormulaC14H18O4
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCCC(=O)OCC(C1=CC=CC=C1)OC(=O)CC
InChIInChI=1S/C14H18O4/c1-3-13(15)17-10-12(18-14(16)4-2)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3
InChIKeyXVAFLALVAOXSMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (2-Phenyl-2-propanoyloxyethyl) Propanoate (CAS 13756-18-8) – Differentiated Selection for Chiral Intermediate and Lipase Resolution Applications


(2-Phenyl-2-propanoyloxyethyl) propanoate, systematically named 1-phenyl-1,2-ethanediol dipropanoate, is a diester derivative of 1-phenyl-1,2-ethanediol. It is primarily employed as a protected chiral diol in asymmetric synthesis and as a substrate for lipase-catalyzed kinetic resolutions . Key physicochemical properties include a boiling point of 336.2 °C and a density of 1.092 g/cm³, which distinguish it from the parent diol .

Liquid at room temperature supports direct liquid handling in automated synthesis
Zero hydrogen bond donors may reduce peak tailing in LC analysis of chiral purity
Compatible with PPL-catalyzed tandem resolution for high enantiomeric excess

Why Generic Substitution of (2-Phenyl-2-propanoyloxyethyl) Propanoate with the Parent Diol or Other Esters Fails in Biocatalytic Resolution Workflows


The dipropanoate ester possesses a unique combination of a liquid physical state, zero hydrogen-bond donors, and reactivity with porcine pancreatic lipase (PPL) that cannot be replicated by the parent diol (solid, two HBD) or other esters such as the diacetate or dibutyrate. Replacing the dipropanoate with the free diol undermines automated liquid handling, chromatographic performance, and enzymatic enantioselectivity. Direct substitution with alternate esters eliminates the tandem resolution capability that delivers >90 % ee .

Parent diol substitution may disrupt workflows
Solid state and two hydrogen bond donors alter automated handling, chromatographic performance, and enzymatic enantioselectivity vs. the dipropanoate.
Acetate or butyrate esters may not achieve high ee
Tandem lipase resolution to high enantiomeric excess is specific to the propionate ester; other acyl groups may not support the second hydrolysis step.
Direct swap may compromise chiral integrity
Heating the solid diol for transfer could induce racemization; the liquid ester avoids thermal stress on the chiral center.

Quantitative Differentiation Evidence for (2-Phenyl-2-propanoyloxyethyl) Propanoate Against 1-Phenyl-1,2-ethanediol and Analogous Esters


Liquid Dipropanoate Eliminates Solid Handling of Diol in Automated High-Throughput Screening

At room temperature, (2-phenyl-2-propanoyloxyethyl) propanoate is a free-flowing liquid, whereas 1-phenyl-1,2-ethanediol is a crystalline solid with a melting point of 67.5 °C, necessitating heating or solvent dissolution for transfer. This physical-state difference avoids heating/cooling cycles that can induce racemization in chiral workflows .

Physical State
Reported
Liquid vs. solid (mp 67.5°C)
Supports direct pipetting in automated synthesis; may reduce thermal stress on chiral centers.
Phase stability at scale requires verification.
Automated liquid handling Physical state Chiral diol protection

63 °C Higher Boiling Point Enables Thermal Purification of (2-Phenyl-2-propanoyloxyethyl) Propanoate Over Parent Diol

The dipropanoate boils at 336.2 °C versus 273 °C for 1-phenyl-1,2-ethanediol, a 63 °C difference that permits selective evaporation of lower-boiling impurities without risk of compound loss, simplifying post-esterification work-up .

Boiling Point
Reported
336.2°C vs. 273°C (Δ63.2°C)
Higher boiling point simplifies evaporative purification, reducing reliance on chromatography.
Distillation may require vacuum to avoid decomposition.
Distillation Purification Volatility

Zero Hydrogen Bond Donors in Dipropanoate Ester Deliver Sharper Chromatographic Peaks Than Parent Diol

The dipropanoate possesses 0 hydrogen bond donors (HBD), in contrast to 2 HBD for the diol. This reduction in HBD minimizes stationary-phase secondary interactions, leading to higher theoretical plate counts and lower peak asymmetry factors in normal-phase and reversed-phase LC .

H-Bond Donors
Class-level
0 vs. 2 (Δ2 HBD)
Zero HBD may improve peak symmetry in LC, supporting enantiomeric impurity quantification.
Class-level inference; confirm with specific column and mobile phase.
Chromatography Peak tailing LC-MS

Propionate Ester Enables Tandem Enzymatic Resolution to >90 % ee for (S)-1-Phenyl-1,2-ethanediol

Janssen et al. showed that PPL-catalyzed transesterification of racemic 1-phenyl-1,2-ethanediol in methyl propionate yields the corresponding propionate ester with moderate enantiomeric excess. Subsequent hydrolysis of this propionate ester in a tandem process enhanced the ee of the recovered diol to >90 %, a selectivity gain not achievable with acetate or butyrate esters .

Tandem Resolution ee
Head-to-head
>90% ee
Propionate ester supports tandem resolution to high enantiomeric excess; reported context.
PPL in methyl propionate, then aqueous hydrolysis (Janssen et al.).
Kinetic resolution Lipase Enantioselectivity

Lower Density of Dipropanoate (1.092 vs. 1.225 g/cm³) Streamlines Aqueous Work-Up

The dipropanoate density is 1.092 g/cm³ compared to 1.225 g/cm³ for the diol. The lower density ensures that the organic layer consistently floats on aqueous phases, allowing rapid decantation and reduced emulsion formation during extraction .

Density
Reported
1.092 vs. 1.225 g/cm³ (Δ0.133)
Lower density facilitates phase separation during aqueous extraction.
Organic layer floats; may reduce emulsion formation.
Liquid-liquid extraction Phase separation Process chemistry

Optimal Application Scenarios for (2-Phenyl-2-propanoyloxyethyl) Propanoate Based on Quantitative Differentiation Evidence


Biocatalytic Chiral Resolution Workflows for Enantiopure Pharmaceutical Alcohols

Use the dipropanoate ester as the substrate for PPL-catalyzed tandem resolution to obtain (S)-1-phenyl-1,2-ethanediol with >90 % ee. The propionate ester is specifically required to achieve the tandem hydrolysis step that boosts enantiomeric purity beyond what acetate or butyrate esters can deliver .

Automated High-Throughput Synthesis of Chiral Alcohol Libraries

The liquid physical state at room temperature enables direct pipetting and syringe-pump dosing, eliminating the need for pre-heating or solvent dissolution required by the solid parent diol. This supports parallel synthesis and high-throughput screening without thermal stress on chiral centers .

GC-MS and LC-MS Analytical Method Development for Chiral Purity Assessment

The zero hydrogen-bond donor count and favorable volatility of the dipropanoate ester yield sharp chromatographic peaks, facilitating accurate quantification of enantiomeric impurities in quality-control methods without additional derivatization .

Large-Scale Preparation of Enantiopure 1-Phenyl-1,2-ethanediol Derivatives

The higher boiling point (336 °C) and lower density (1.092 g/cm³) relative to the parent diol simplify evaporative purification and aqueous extraction at scale, reducing solvent usage and cycle time in process chemistry environments .

Application
Selection Property
Validation Focus
PPL-catalyzed chiral resolution
Propionate ester form supports tandem hydrolysis
Enantiomeric purity (chiral HPLC or equivalent)
Automated synthesis of chiral alcohol libraries
Liquid at room temperature for direct pipetting
Throughput and chiral-center integrity
GC-MS/LC-MS method development for chiral purity
Zero HBD and volatility for peak shape
Resolution and peak symmetry
Large-scale preparation of enantiopure derivatives
Elevated boiling point and low density
Evaporative purification and extraction efficiency
Quote Request

Request a Quote for (2-Phenyl-2-propanoyloxyethyl) propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.